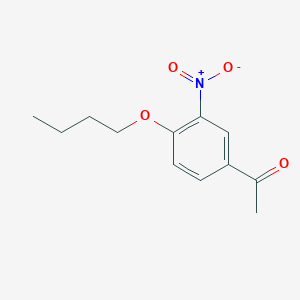

1-(4-Butoxy-3-nitrophenyl)ethanone

Description

1-(4-Butoxy-3-nitrophenyl)ethanone is an aromatic ketone featuring a butoxy group at the para-position and a nitro group at the meta-position on the phenyl ring. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol.

Properties

IUPAC Name |

1-(4-butoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTXHFCXZQNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486775 | |

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61564-84-9 | |

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Butoxy-3-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-butoxyacetophenone, followed by oxidation to introduce the nitro group at the 3-position of the phenyl ring. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration .

Industrial production methods may involve more scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and improved safety. This method can be optimized to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

1-(4-Butoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-butoxy-3-aminophenyl)ethanone, while oxidation can produce 1-(4-butoxy-3-nitrophenyl)acetic acid .

Scientific Research Applications

1-(4-Butoxy-3-nitrophenyl)ethanone has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications to enhance its pharmacological properties.

Industry: 1-(4-Butoxy-3-nitrophenyl)ethanone is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s butoxy group may also influence its binding affinity to target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(4-Butoxy-3-nitrophenyl)ethanone, differing primarily in substituents:

1-(4-Methyl-3-nitrophenyl)ethanone (CAS 5333-27-7)

- Substituents : 4-methyl, 3-nitro.

- Molecular Formula: C₉H₉NO₃.

- Key Differences : The methyl group is smaller and less electron-donating than butoxy, reducing steric hindrance and lipophilicity. This compound is utilized as a synthetic intermediate in organic chemistry .

1-(4-(Benzyloxy)-3-nitrophenyl)ethanone (CAS 14347-05-8)

- Substituents : 4-benzyloxy, 3-nitro.

- Molecular Formula: C₁₅H₁₃NO₄.

- This compound is commercially available for research applications .

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone

Physicochemical Properties

Notes:

- The butoxy derivative’s longer alkyl chain increases LogP compared to methyl or benzyloxy analogs, suggesting greater membrane permeability.

- Solubility trends align with substituent polarity: methyl > benzyloxy > butoxy .

Biological Activity

1-(4-Butoxy-3-nitrophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemicals.

1-(4-Butoxy-3-nitrophenyl)ethanone, with the CAS number 61564-84-9, is characterized by the presence of a butoxy group and a nitrophenyl moiety. Its structure allows for various chemical reactions, including oxidation and reduction, which can yield derivatives with enhanced biological activity. For instance, the nitro group can be reduced to an amino group, resulting in compounds that may exhibit different pharmacological profiles.

Antimicrobial Properties

Research indicates that derivatives of 1-(4-butoxy-3-nitrophenyl)ethanone possess notable antimicrobial activity. A study evaluating the antimicrobial efficacy of various compounds found that certain derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 1-(4-butoxy-3-nitrophenyl)ethanone has been investigated in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The observed IC50 values for these cell lines were approximately 25.72 µM, indicating a moderate level of cytotoxicity. Additionally, animal studies showed that treatment with this compound suppressed tumor growth significantly compared to control groups .

The biological effects of 1-(4-butoxy-3-nitrophenyl)ethanone are attributed to its interaction with specific molecular targets within cells:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to oxidative stress and apoptosis in cancer cells.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in critical metabolic processes, thereby altering cell signaling pathways and promoting cell death in malignant cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-butoxy-3-nitrophenyl)ethanone, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethanol, 1-(3-nitrophenyl)- | Lacks butoxy substituent | Moderate antibacterial |

| Ethanol, 1-(4-hydroxy-3-nitrophenyl)- | Hydroxy group instead of butoxy | Antioxidant properties |

| 1-(4-Methoxy-3-nitrophenyl)ethanone | Methoxy group instead of butoxy | Lower anticancer activity |

This table illustrates how modifications in the substituents can influence the biological activity of similar compounds.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of 1-(4-butoxy-3-nitrophenyl)ethanone:

- Antimicrobial Efficacy Study : A series of experiments were conducted using various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with significant antibacterial effects observed at concentrations above 50 µM.

- Cancer Cell Apoptosis Induction : In vivo studies involving tumor-bearing mice treated with 1-(4-butoxy-3-nitrophenyl)ethanone showed a marked reduction in tumor size after two weeks of treatment compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.